2-(Cyanomethyl)-5-chlorobenzimidazole
Description
2-(Cyanomethyl)-5-chlorobenzimidazole is a benzimidazole derivative featuring a cyanomethyl (-CH2CN) substituent at position 2 and a chlorine atom at position 5 of the bicyclic aromatic ring. Benzimidazoles are heterocyclic compounds with a benzene fused to an imidazole ring, widely studied for their pharmacological and material science applications.
Synthesis typically involves cyclocondensation of substituted o-phenylenediamine derivatives with chloroacetic acid or cyanomethylating agents under reflux conditions . For example, 5-chloro-1H-benzimidazole intermediates are first prepared, followed by substitution at position 2 with a cyanomethyl group via nucleophilic reactions .
Properties
IUPAC Name |
2-(6-chloro-1H-benzimidazol-2-yl)acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3/c10-6-1-2-7-8(5-6)13-9(12-7)3-4-11/h1-2,5H,3H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQBYPWYCPDCYMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=N2)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301275287 | |
| Record name | 6-Chloro-1H-benzimidazole-2-acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301275287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63928-16-5 | |
| Record name | 6-Chloro-1H-benzimidazole-2-acetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63928-16-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-1H-benzimidazole-2-acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301275287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyanomethyl)-5-chlorobenzimidazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 5-chloro-2-nitroaniline with cyanomethyl reagents under reducing conditions to form the benzimidazole ring. The reaction conditions often involve the use of catalysts such as nickel or palladium and may require elevated temperatures and pressures to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control over reaction parameters such as temperature, pressure, and reagent concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Cyanomethyl)-5-chlorobenzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine or other reduced forms.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium methoxide or potassium thiolate under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated benzimidazoles, while substitution reactions can produce a variety of substituted benzimidazole derivatives .
Scientific Research Applications
2-(Cyanomethyl)-5-chlorobenzimidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as dyes and catalysts.
Mechanism of Action
The mechanism of action of 2-(Cyanomethyl)-5-chlorobenzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Benzimidazole Derivatives
Structural and Electronic Effects
- Substituent Position : The position of chlorine significantly impacts electronic properties. For example, 2-(4-Chlorophenyl)-5-methylbenzimidazole has a para-chlorophenyl group, enhancing steric bulk compared to the ortho-isomer in 2-(2-Chlorophenyl)-5-methylbenzimidazole . The latter exhibits reduced solubility due to intramolecular steric hindrance.
- Electron-Withdrawing Groups: The cyanomethyl group in the target compound increases electrophilicity at position 2, enabling nucleophilic substitutions (e.g., with aldehydes to form ethylenes) . In contrast, methoxy or methyl groups (e.g., 2-Chloro-5-methoxybenzimidazole ) reduce reactivity due to electron-donating effects.
Physicochemical Properties
- Stability: The cyanomethyl group in the target compound confers moderate stability under acidic conditions, whereas 5(6)-phenylthio derivatives degrade rapidly in polar solvents due to thioether lability .
- Solubility : Chlorine at position 5 enhances hydrophobicity, reducing aqueous solubility compared to methoxy-substituted derivatives (e.g., 2-Chloro-5-methoxybenzimidazole) .
Biological Activity
Overview
2-(Cyanomethyl)-5-chlorobenzimidazole (CAS No. 63928-16-5) is a heterocyclic compound characterized by a benzimidazole core with a cyanomethyl group at the 2-position and a chlorine atom at the 5-position. This compound has garnered attention due to its potential biological activities , particularly in the fields of antimicrobial and anticancer research. The following sections will detail its biological activity, mechanisms, and relevant research findings.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
This compound's unique structure contributes to its diverse biological properties, making it a subject of interest in medicinal chemistry.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In studies evaluating its efficacy against various microorganisms, the compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of this compound
| Microorganism | Activity (Zone of Inhibition) |
|---|---|
| Staphylococcus aureus | 15 mm |
| Escherichia coli | 12 mm |
These findings suggest that the compound could be developed into a potential antimicrobial agent.
Anticancer Activity
The anticancer properties of this compound have been evaluated using various cancer cell lines. Notably, studies have shown that it inhibits cell proliferation in human lung cancer cell lines such as A549, HCC827, and NCI-H358. The compound's mechanism appears to involve the inhibition of DNA replication and protein synthesis pathways, leading to reduced tumor growth .
Table 2: Anticancer Activity Against Lung Cancer Cell Lines
| Cell Line | IC50 (µM) - 2D Assay | IC50 (µM) - 3D Assay |
|---|---|---|
| A549 | 6.75 ± 0.19 | 9.31 ± 0.78 |
| HCC827 | 6.26 ± 0.33 | 20.46 ± 8.63 |
| NCI-H358 | 6.48 ± 0.11 | 16.00 ± 9.38 |
These results indicate that while the compound is effective in inhibiting cancer cell growth, it also exhibits cytotoxic effects on normal cells, necessitating further optimization for therapeutic applications .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in critical cellular processes such as DNA repair and replication.
- Binding Affinity : Studies suggest that it binds to DNA within the minor groove, disrupting normal cellular functions and leading to apoptosis in cancer cells .
Case Studies
Several case studies have highlighted the potential of this compound in therapeutic applications:
- Study on Antitumor Efficacy : A recent study assessed the efficacy of various benzimidazole derivatives, including this compound, against lung cancer cell lines using both two-dimensional (2D) and three-dimensional (3D) culture methods. The results indicated that while effective, further modifications are needed to enhance selectivity towards cancer cells over normal cells .
- Antimicrobial Testing : Another study focused on evaluating the antimicrobial properties against a range of pathogens using broth microdilution methods as per CLSI guidelines. The findings revealed promising antibacterial activity, particularly against Staphylococcus aureus, indicating potential for development as an antimicrobial agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
